molecular formula C17H30BNO4 B13639942 tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate CAS No. 2365173-51-7

tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate

Cat. No.: B13639942
CAS No.: 2365173-51-7
M. Wt: 323.2 g/mol
InChI Key: GPYSHFDGCMCHHW-QBFSEMIESA-N
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Description

tert-Butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a boronate ester group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with boronate esters. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in an inert atmosphere using a palladium catalyst and a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the boronate ester group, leading to the formation of different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

tert-Butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The piperidine ring can interact with receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[4-(Aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
  • 4-(tert-Butyl)-benzhydroxamic acid

Uniqueness

Compared to similar compounds, tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and a boronate ester group

Properties

CAS No.

2365173-51-7

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3/b13-11-

InChI Key

GPYSHFDGCMCHHW-QBFSEMIESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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